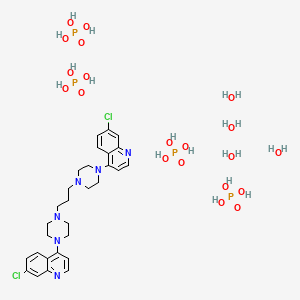Piperaquine tetraphosphate tetrahydrate
CAS No.: 915967-82-7
Cat. No.: VC4135395
Molecular Formula: C29H52Cl2N6O20P4
Molecular Weight: 999.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 915967-82-7 |
|---|---|
| Molecular Formula | C29H52Cl2N6O20P4 |
| Molecular Weight | 999.5 g/mol |
| IUPAC Name | 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate |
| Standard InChI | InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 |
| Standard InChI Key | AMCQDGFOKTXHSY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
| Canonical SMILES | C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Piperaquine tetraphosphate tetrahydrate is the phosphate salt form of piperaquine, a bisquinoline antimalarial agent. The compound’s structure includes four phosphate counterions and four water molecules within its crystalline lattice, enhancing its stability and solubility compared to the free base . Key identifiers include:
The tetraphosphate configuration mitigates the compound’s hydrophobicity, facilitating its formulation into orally administered tablets . X-ray crystallography confirms a symmetrical arrangement of the quinoline and piperazine moieties, which are critical for binding to heme groups in malaria parasites .
Synthesis and Manufacturing
A green-chemical synthesis route achieves piperaquine tetraphosphate tetrahydrate in 92–93% yield, minimizing toxic byproducts and solvent waste . The process involves:
-
Condensation Reaction: Piperaquine free base is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and 1,3-dipiperazinylpropane.
-
Salt Formation: The base is treated with phosphoric acid in a 1:4 molar ratio under controlled pH (2.5–3.0) to precipitate the tetraphosphate salt.
-
Hydration: Crystallization in aqueous ethanol yields the tetrahydrate form .
Optimization Insights:
-
Solvent recycling reduces ethyl acetate and 2-propanol consumption by 60% .
-
High-Performance Liquid Chromatography (HPLC) ensures purity >99.5% by eliminating a persistent toxic impurity (retention time: 2.8 min) .
Analytical Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method quantifies piperaquine in biological matrices with a linear range of 1.5–250 ng/mL . Key parameters:
| Parameter | Value |
|---|---|
| Column | PFP (50 × 2.1 mm, 5 µm) |
| Mobile Phase | 10 mM NHFA + 0.14% TFA (A), MeCN + 0.1% TFA (B) |
| Ionization | APCI+ |
| MRM Transitions | 535 → 288 (PQ), 541 → 294 (IS: PQ-d) |
| Runtime | 3.0 min/sample |
Carryover, initially exceeding 2000 cps, was resolved by modifying the gradient elution and autosampler rinsing protocols .
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DO) reveals characteristic signals:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility in HO | 12 mg/mL (25°C) | |
| pKa | 8.1 (quinoline N), 3.9 (phosphate) | |
| LogP | 4.7 (free base) | |
| Melting Point | 215–217°C (dec.) |
The tetrahydrate form exhibits enhanced aqueous solubility (12 mg/mL) compared to the anhydrous variant (3 mg/mL), critical for pediatric formulations .
Pharmacological Applications
Antimalarial Mechanism
Piperaquine inhibits hemozoin formation in Plasmodium digestive vacuoles, causing cytotoxic heme accumulation . Synergy with dihydroartemisinin in ACTs reduces parasite biomass by 99.9% within 48 hours .
Clinical Efficacy
-
Pediatric Use: A 25 µL plasma sample assay confirmed dose proportionality in children (2–12 years) receiving 20 mg/kg/day .
-
Resistance Mitigation: Tetraphosphate’s prolonged half-life (21 days) suppresses recrudescence in multidrug-resistant strains .
| Parameter | Detail |
|---|---|
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
| Storage | 20°C in airtight, light-resistant containers |
| Disposal | Incineration at >1000°C |
Protein precipitation studies using 10% trichloroacetic acid in MeOH–HO (1:1) achieved 73% recovery while minimizing phospholipid interference .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume